molecular formula C20H20BrNO3 B3944286 3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B3944286
M. Wt: 402.3 g/mol
InChI Key: KZTFQHFSVAAXFD-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexene ring substituted with a bromophenyl group and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-(4-bromoanilino)-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-24-19-8-3-13(11-20(19)25-2)14-9-17(12-18(23)10-14)22-16-6-4-15(21)5-7-16/h3-8,11-12,14,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTFQHFSVAAXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding cyclohexane derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a dimethoxyphenyl group makes it a versatile molecule for various applications.

Biological Activity

3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20BrN2O3
  • Molecular Weight : 396.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit the growth of various cancer cell lines.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The anticancer activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. In particular, it has been observed to target the Bcl-2 protein family, which plays a crucial role in regulating apoptosis.

Case Studies and Findings

  • Study on Jurkat and A-431 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma) cell lines.
    • Findings : The compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
  • Molecular Docking Studies :
    • Objective : To predict binding affinities and interactions with target proteins.
    • Results : Molecular docking simulations revealed favorable interactions with key apoptotic regulators, suggesting a mechanism through which the compound induces apoptosis in cancer cells .

Neuroprotective Activity

The potential neuroprotective effects of the compound have been investigated in models of oxidative stress and neurodegeneration.

Research Insights

  • Oxidative Stress Models :
    • The compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death in vitro.
    • Mechanistic studies indicated that it may enhance antioxidant defenses within neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerJurkat< 10
AnticancerA-431< 15
NeuroprotectionNeuronal CellsNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

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